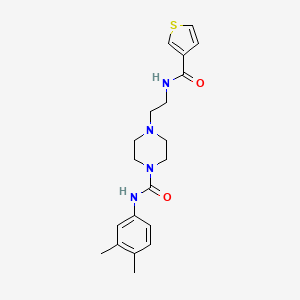

N-(3,4-dimethylphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide

Description

N-(3,4-dimethylphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by two distinct structural motifs:

- A 3,4-dimethylphenyl group attached via a carboxamide linkage to the piperazine nitrogen.

- An ethyl spacer connecting the piperazine to a thiophene-3-carboxamide moiety.

This compound’s unique combination of aromatic and heterocyclic substituents distinguishes it from related piperazine-carboxamide derivatives.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-15-3-4-18(13-16(15)2)22-20(26)24-10-8-23(9-11-24)7-6-21-19(25)17-5-12-27-14-17/h3-5,12-14H,6-11H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPVDYAHGIQMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula, which are essential for understanding its chemical behavior:

- IUPAC Name : this compound

- Molecular Formula : C18H24N4O2S

The structure includes a piperazine ring, a thiophene moiety, and a dimethylphenyl group, which contribute to its biological activity.

The biological activity of this compound primarily involves interactions with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. Modifications in the structure can enhance or inhibit receptor binding affinity and specificity .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting conditions like fibrosis and inflammation .

Antifibrotic Activity

Recent research has indicated that compounds similar to this compound exhibit antifibrotic properties. For instance, studies on related piperazine derivatives have shown efficacy in reducing extracellular matrix deposition in pulmonary fibrosis models .

Cytotoxicity and Antitumor Potential

In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

Case Studies

- Pulmonary Fibrosis Model : In a study using bleomycin-induced pulmonary fibrosis in mice, administration of the compound led to significant reductions in lung collagen content and improved pulmonary function metrics compared to control groups .

- Cancer Cell Studies : In vitro studies on A549 lung cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

- Dimethylphenyl Group : Enhances lipophilicity and receptor binding affinity.

- Piperazine Ring : Essential for interaction with GPCRs.

- Thiophene Moiety : Contributes to bioactivity through potential interactions with target enzymes.

Comparison with Similar Compounds

Key Differences:

Lipophilicity (logP): The target compound’s thiophene and dimethylphenyl groups contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Chlorophenyl analogues (e.g., ) have increased lipophilicity compared to the target compound, which may affect distribution and clearance.

The thiophene-3-carboxamide in the target compound offers fewer H-bonding sites compared to benzodioxin or hydroxylated derivatives (e.g., ), influencing receptor selectivity.

Conformational Stability: X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation for the piperazine ring , a feature likely shared by the target compound.

Research Findings and Implications

- Thiophene vs. Thiazole/Phthalazine : The target’s thiophene moiety may engage in unique dipole-dipole interactions compared to thiazole (10n ) or benzodioxin , affecting selectivity for serotonin or dopamine receptors.

- 3,4-Dimethylphenyl vs.

- Trifluoromethylphenyl Analogues : Exhibit superior metabolic stability due to the CF₃ group’s resistance to oxidative degradation, a trait absent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.